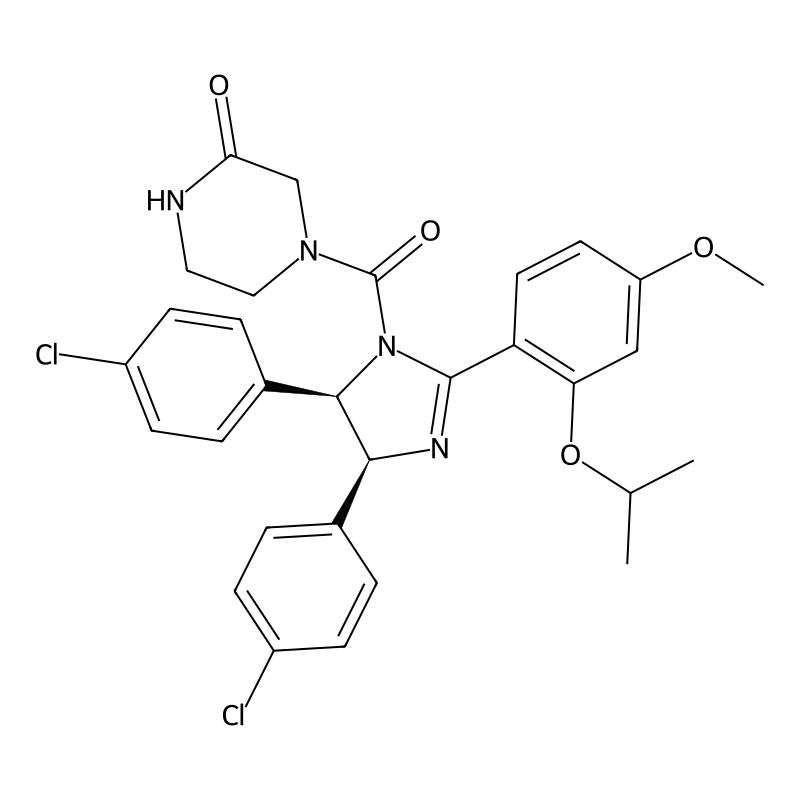

nutlin-3B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Core Mechanism of Action and Quantitative Data

Nutlin-3b is the less potent enantiomer of the racemic compound Nutlin-3. It functions by mimicking the three critical hydrophobic amino acid residues of p53 (Phe19, Trp23, Leu26) to bind the p53 pocket on MDM2, thereby disrupting the p53-MDM2 interaction and stabilizing p53 [1] [2] [3].

The table below summarizes the key quantitative data for this compound.

| Property | Value / Description | Reference |

|---|---|---|

| IC₅₀ (MDM2 Binding) | 13.6 μM | [4] [5] |

| Relative Potency | ~150-fold less potent than the active enantiomer, Nutlin-3a | [4] [5] |

| Primary Target | p53-binding pocket of MDM2 | [1] [3] |

| Key Effect | Stabilizes p53, activating p53-dependent transcription leading to cell cycle arrest and/or apoptosis | [1] |

| Common Research Use | Negative control for non-MDM2-related cellular activities in experiments | [5] |

Signaling Pathway and Cellular Consequences

The following diagram illustrates the core signaling pathway through which this compound exerts its effects.

This compound inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.

This non-genotoxic stabilization results in the transcription of p53 target genes like p21 (leading to cell cycle arrest) and Bax (leading to apoptosis) [1]. The specific cellular outcome depends on the cell type and cellular context [2].

This compound as a Research Tool

Due to its significantly lower potency, this compound is primarily used as a negative control in scientific studies [5]. Its use helps researchers confirm that the observed biological effects of the active Nutlin-3a are specifically due to MDM2 inhibition and not off-target activities.

Key Experimental Protocols

To evaluate the mechanism of this compound, several standard assays are employed:

Binding Affinity Measurement (Biocore/Surface Plasmon Resonance)

- Objective: Quantify direct binding to MDM2 and determine IC₅₀.

- Method: A His-tagged p53 protein is immobilized on a sensor chip. MDM2 protein is flowed over the chip with and without this compound. The reduction in MDM2-p53 binding response in the presence of the inhibitor is used to calculate the IC₅₀ [5].

Cellular Antiproliferative Activity (MTT/CCK-8 Assay)

- Objective: Assess the effect on cell viability.

- Method: Cells are seeded in 96-well plates and treated with a concentration series of this compound for 24-48 hours. A tetrazolium dye is added, and the resulting colorimetric change, proportional to the number of viable cells, is measured to determine GI₅₀/IC₅₀ values [4].

Analysis of Apoptosis (TUNEL Assay)

- Objective: Detect and quantify programmed cell death.

- Method: After treating cells with this compound for 48 hours, fixed cells are incubated with enzymes that label DNA breaks. The percentage of TUNEL-positive cells is then analyzed by flow cytometry or fluorescence microscopy [5].

References

- 1. Pharmacologic activation of p53 by small-molecule MDM2 antagonists... [pmc.ncbi.nlm.nih.gov]

- 2. Resistance mechanisms to inhibitors of p53-MDM2 interactions in... [cmbl.biomedcentral.com]

- 3. - Wikipedia Nutlin [en.wikipedia.org]

- 4. This compound | MDM-2/p53 MDM2 Inhibitor [medchemexpress.com]

- 5. This compound | MDM2/MDMX antagonist | Mechanism [selleckchem.com]

Nutlin-3b IC50 value 13.6 µM

Nutlin-3b Quantitative Data

The table below summarizes the core quantitative data for this compound:

| Property | Value / Description |

|---|---|

| IC50 (MDM2/p53) | 13.6 µM [1] [2] |

| Compared to Nutlin-3a | 150-fold less potent [1] [2] |

| Primary Role | Negative control for non-MDM2-related cellular activities [1] |

| Molecular Weight | 581.49 g/mol [1] [2] |

| Chemical Formula | C30H30Cl2N4O4 [1] [2] |

| CAS Number | 675576-97-3 [1] [2] |

Experimental Details

Mechanism of Action Assay (Biacore Binding Study)

This protocol measures the direct inhibition of the p53-MDM2 interaction [1].

- Key Steps:

- A Sensor chip CM5 is used to immobilize a PentaHis antibody.

- His-tagged p53 is captured on the chip.

- A constant concentration of MDM2 protein (300 nM) is pre-mixed with a concentration series of this compound.

- The mixture is passed over the chip, and the binding of MDM2 to immobilized p53 is measured.

- MDM2-p53 binding in the presence of this compound is calculated as a percentage of binding in its absence to determine the IC50 [1].

Cellular Viability Assay (MTT Assay)

This protocol assesses the impact of this compound on cell viability and proliferation [1].

- Cell Lines: HCT116, RKO, SJSA-1, SW480, and MDA-MB-435 (with varying p53 status) [1].

- Procedure:

- Cells are seeded onto 96-well plates.

- After surface adherence, cells are treated with this compound at concentrations up to ~30 µM.

- The treatment lasts for 48 hours, with medium and compound replaced daily.

- Cell viability is analyzed using the MTT assay, and the IC50 is calculated [1].

Mechanism Visualization

The following diagram illustrates the p53-MDM2 pathway and the different mechanisms of action for Nutlin-3a (the active enantiomer) and this compound.

The diagram contrasts how Nutlin-3a potently blocks the p53-MDM2 interaction to activate p53, while this compound has minimal effect due to weak binding [1] [3].

Research Application Notes

- Key Utility: this compound is most valuable as a negative control to confirm that cellular effects observed with Nutlin-3a are specifically due to MDM2 inhibition and not off-target mechanisms [1].

- Cellular Context is Crucial: Experiments should be designed using cell lines with well-characterized p53 status (wild-type vs. mutant). This compound typically shows no effect on cell cycle or apoptosis in wild-type p53 cells, unlike Nutlin-3a [1].

References

Application Notes: Nutlin-3b Solubility and Experimental Use

Nutlin-3b (CAS 675576-97-3) is the inactive enantiomer of the small molecule Nutlin-3, known for its role as a negative control in studies investigating the p53-MDM2 interaction [1] [2] [3]. Its primary utility in research stems from its significantly lower potency—approximately 150 to 200-fold less than its active counterpart, Nutlin-3a—allowing scientists to distinguish MDM2-specific effects from non-specific cellular activities [1] [4] [3].

Physicochemical Profile and Solubility

The solubility of this compound is a critical parameter for preparing stock solutions for in vitro experiments. The data below summarizes its solubility in various solvents.

Table 1: Solubility Profile of this compound

| Solvent | Solubility | Notes | Primary Source |

|---|

| DMSO | ≥ 100 mg/mL (171.97 mM) [1] 100 mg/mL [2] ≥57.25 mg/mL [3] 25 mg/mL [5] | The most commonly recommended solvent for preparing high-concentration stock solutions. Solutions are stable for up to 3 months at -20°C [5]. Hygroscopic DMSO can reduce solubility; use fresh, newly opened containers for best results [1]. | [1] [2] | | Ethanol | 100 mg/mL [2] ≥55.5 mg/mL [3] 25 mg/mL [5] | A suitable solvent for preparing stock solutions. | [2] [3] | | Water | Insoluble [2] [3] | Not recommended for direct solubilization. Aqueous dilutions from DMSO stock are possible for cell-based assays. | [2] |

Key Handling and Storage Conditions:

- Molecular Weight: 581.49 g/mol [1] [2] [3].

- Physical Form: Off-white to yellow crystalline solid [1].

- Storage: The solid powder should be stored at -20°C, protected from light [1] [5].

Mechanism of Action and Experimental Applications

The following diagram illustrates the mechanistic role of this compound as a negative control in the p53-MDM2 pathway.

As depicted, this compound serves as a critical tool for validating the on-target effects of Nutlin-3a. Its use confirms that observed biological outcomes—such as p53 stabilization, cell cycle arrest, and apoptosis—are specifically due to MDM2 inhibition and not off-target effects [2] [4] [3].

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions in DMSO

This protocol is adapted from supplier recommendations and cited literature [1] [2] [5].

Materials:

- This compound solid powder (stored at -20°C)

- Fresh, high-quality, sterile DMSO (Hybri-Max or equivalent)

- 1.5 mL amber microcentrifuge tubes (to protect from light)

- Analytical balance

- Piperettes and sterile tips

- Vortex mixer

- Sonicator (optional)

Procedure:

- Weighing: Remove the this compound vial from -20°C storage and allow it to equilibrate to room temperature inside a desiccator to prevent moisture condensation. Accurately weigh the desired mass of the compound.

- Reconstitution: Transfer the powder to an amber microcentrifuge tube. Add the required volume of DMSO to achieve the target concentration (e.g., 100 mg/mL or 50 mM). For a 50 mM solution, add 290.7 µL of DMSO per 1 mg of this compound.

- Dissolution: Vortex the mixture vigorously for 1-2 minutes. If any undissolved particles remain, briefly sonicate the tube in a water bath sonicator for 1-2 minutes.

- Aliquoting and Storage: Once a clear solution is obtained, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Purge with an inert gas such as argon or nitrogen if possible [5]. Label the tubes with date, concentration, and passage number. Store at -20°C or -80°C. Stock solutions are typically stable for up to 3 months at -20°C [5].

Table 2: Example Stock Solution Preparation

| Final Concentration | Amount of this compound | Volume of DMSO |

|---|---|---|

| 100 mg/mL (171.97 mM) | 5 mg | 50 µL |

| 50 mM | 2.91 mg | 100 µL |

| 10 mM | 5.81 mg | 1 mL |

Protocol 2: Cell-Based Assay for p53-MDM2 Inhibition

This protocol is based on methodologies used to validate this compound as a negative control, as cited in multiple sources [2] [4] [6].

Materials:

- Cell lines with wild-type p53 (e.g., HCT116, RKO, SJSA-1) and mutant/p53-null lines (e.g., SW480, MDA-MB-435) for comparison [2] [6].

- Complete cell culture media.

- Nutlin-3a (active control) and this compound (negative control) stock solutions in DMSO.

- Vehicle control (DMSO, at the same dilution as drug treatments).

- Tissue culture-treated plates, trypsin, PBS.

- Lysis buffer, SDS-PAGE, and Western blot apparatus.

- Antibodies against p53, p21, MDM2, and a loading control (e.g., β-Actin).

Procedure:

- Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

- Drug Treatment: Prepare working concentrations of Nutlin-3a and this compound by diluting the DMSO stocks into pre-warmed culture medium. A typical working concentration range for this compound is 10-30 µM [2] [6]. Ensure the final concentration of DMSO is the same in all treatments (typically ≤0.1%).

- Incubation: Treat cells for 6 to 48 hours, depending on the endpoint measurement [6].

- Analysis:

- Western Blotting: Harvest cells and lyse them. Perform Western blot analysis to detect p53, p21, and MDM2 protein levels. Expected Outcome: Nutlin-3a treatment will show a strong, dose-dependent increase in p53, p21, and MDM2 proteins in wild-type p53 cells. This compound treatment should show no significant change compared to the vehicle control [2] [3].

- Viability/Apoptosis Assays: After 24-48 hours of treatment, assess cell viability using MTT or CCK-8 assays, or measure apoptosis via Annexin V staining [1] [6]. Expected Outcome: Nutlin-3a will significantly reduce viability and induce apoptosis in wild-type p53 cells, while this compound will have minimal effect, similar to the vehicle control [2].

Critical Considerations for Experimental Design

- DMSO Vehicle Control: The use of a vehicle control (DMSO at the same dilution as the drug treatments) is essential to rule out solvent-induced effects on cells.

- p53 Status Verification: The utility of this compound as a control is only meaningful in cell lines with wild-type p53. Always confirm the p53 status of your cell lines beforehand [4] [6].

- Solution Stability: While stock solutions are stable for months, avoid repeated freezing and thawing. Observe solutions for any precipitation before use. If precipitation occurs, warm and vortex the solution, or briefly sonicate it.

- Beyond Solubility: Effective cellular uptake is required for its function as a control. The documented lack of biological effect across numerous cell lines confirms its ability to enter cells [2] [3].

Summary

This compound is an indispensable tool for rigorous cancer research. Its well-characterized high solubility in DMSO facilitates the preparation of concentrated stock solutions for in vitro studies. When used according to the protocols outlined above, it enables researchers to confidently attribute observed phenotypes to the specific on-target inhibition of the p53-MDM2 interaction by the active enantiomer, Nutlin-3a.

References

- 1. This compound | MDM-2/p53 MDM2 Inhibitor [medchemexpress.com]

- 2. This compound | MDM2/MDMX antagonist | Mechanism [selleckchem.com]

- 3. This compound - MDM2/p53 Pathway Inhibitor [apexbt.com]

- 4. Nutlin - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. MDM2 Antagonist, Nutlin-3, Racemic [sigmaaldrich.com]

- 6. Molecular mechanisms of nutlin-induced apoptosis in ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Nutlin-3b: Storage, Handling, and Experimental Use

Introduction to Nutlin-3b

This compound is a well-characterized chemical tool compound used primarily in cancer research and molecular biology studies focused on the p53-MDM2 interaction pathway. As the less potent enantiomer of racemic Nutlin-3, it exhibits approximately 150-fold lower binding affinity for MDM2 compared to its active counterpart, Nutlin-3a, with a reported IC₅₀ of 13.6 µM for disrupting the p53-MDM2 interaction. This property makes it particularly valuable as a negative control in experiments designed to validate the specificity of MDM2 inhibition by Nutlin-3a. This compound has become an essential research tool for investigating p53 signaling pathways in various cancer models, helping researchers distinguish MDM2-specific effects from non-specific cellular responses.

The compound functions by binding to the p53 pocket of MDM2, thereby disrupting MDM2-mediated degradation of p53. However, due to its significantly reduced binding affinity, this compound demonstrates minimal effects on p53 stabilization and subsequent transcriptional activation at concentrations where Nutlin-3a shows robust activity. This pharmacological profile makes it ideal for controlled experiments in wild-type p53 cancer cell lines, where it serves to confirm that observed phenotypes result specifically from MDM2 inhibition rather than off-target effects. Understanding its proper storage, handling, and application is essential for generating reliable and reproducible research data.

Chemical and Physical Properties

Structural Characteristics

This compound possesses distinct structural features that contribute to its specific biological activity and physical properties. The compound is characterized by an imidazoline core structure with stereospecific chirality that differentiates it from its more active enantiomer, Nutlin-3a. The molecular conformation results in significantly reduced binding affinity for the MDM2 protein while maintaining similar chemical stability and solubility profiles to the active form.

Table 1: Fundamental Chemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 675576-97-3 [1] [2] [3] |

| Molecular Formula | C₃₀H₃₀Cl₂N₄O₄ [1] [2] [3] |

| Molecular Weight | 581.49 g/mol [1] [2] [3] |

| Chemical Name | 4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one [1] [3] |

| Synonym | (+)-Nutlin-3 [1] [4] [5] |

| Appearance | Off-white to yellow solid powder [2] [6] |

| Purity | Typically ≥98% by HPLC [3] [7] [5] |

Solubility Characteristics

The solubility profile of this compound is a critical consideration for experimental planning. The compound exhibits high solubility in dimethyl sulfoxide (DMSO), with reported concentrations of ≥100 mg/mL (171.97 mM) [2] [8]. It is also soluble in ethanol at approximately 90-100 mg/mL [9] [6], but is essentially insoluble in aqueous solutions [2] [8] [9]. This solubility profile necessitates the use of organic solvents for stock solution preparation followed by dilution into aqueous buffer systems for cellular applications. The compound's lipophilicity (LogP ≈ 2.77) [6] facilitates cell membrane permeability, though its biological activity is significantly reduced compared to the active enantiomer due to stereospecific binding requirements at the MDM2 interface.

Storage Conditions and Stability

Solid Form Storage

Proper storage of this compound in its powder form is essential for maintaining long-term stability and potency. The compound should be stored in a tightly sealed container under appropriate temperature conditions to prevent degradation. Moisture protection is critical, as the compound may be hygroscopic [7].

Table 2: Storage Conditions for this compound Powder

| Storage Condition | Temperature | Expected Stability | Key Precautions |

|---|---|---|---|

| Short-term | 4°C | 2 years [1] | Keep container tightly sealed [1] |

| Long-term | -20°C | 3 years [1] [2] | Desiccate [3] [8] |

| Alternative | 0°C (short term) [3] | Varies | Protect from light [7] |

For optimal preservation, the lyophilized powder should be stored desiccated at -20°C, protected from light, and kept in the original packaging under inert gas when possible [7] [9]. These conditions prevent chemical degradation and maintain the compound's integrity throughout its documented shelf life. The container should be allowed to reach room temperature before opening to prevent moisture condensation, which could compromise stability.

Solution Form Storage

Solution stability of this compound is temperature-dependent and generally more limited than its solid form. Stock solutions prepared in DMSO or ethanol require careful handling to maintain potency and prevent chemical degradation or solvent evaporation.

Table 3: Storage Conditions for this compound Solutions

| Solvent | Storage Temperature | Expected Stability | Key Considerations |

|---|---|---|---|

| DMSO | -20°C | 1 month [1] [2] | Aliquot to avoid freeze-thaw cycles [10] [9] |

| DMSO | -80°C | 6 months [1] to 2 years [2] | Use fresh DMSO (hygroscopic) [2] |

| Ethanol | -20°C | 1 month (inferred) | Concentration: 100 mg/mL [4] |

For solution storage, it is strongly recommended to prepare aliquots in tightly sealed vials to prevent repeated freeze-thaw cycles, which can accelerate compound degradation [10] [8]. Solutions should be prepared under sterile conditions when intended for cell-based assays, and the use of anhydrous solvents is advised to prevent hydrolysis. The date of solution preparation should be clearly labeled, and solutions exhibiting discoloration or precipitation should be discarded.

Handling and Manipulation Protocols

Safe Handling Procedures

Working with this compound requires adherence to standard laboratory safety protocols to minimize potential risks. Although not classified as a hazardous substance according to the Safety Data Sheet [1], appropriate precautions should be followed. Personnel should avoid direct contact with skin and eyes, avoid inhalation of dust or aerosols, and use the compound only in areas with appropriate exhaust ventilation [1]. The product is intended for research use only and is not for human or veterinary use [1].

Personal protective equipment (PPE) recommendations include:

- Eye protection: Safety goggles with side-shields [1]

- Hand protection: Protective gloves [1]

- Body protection: Impervious clothing [1]

- Respiratory protection: Suitable respirator when handling powder form [1]

Before working with this compound, researchers should locate and ensure access to safety equipment including eye-wash stations and safety showers. Emergency procedures should be reviewed, including instructions for inhalation exposure (relocate to fresh air), skin contact (rinse thoroughly with water), eye contact (flush immediately with water), and ingestion (seek medical attention) [1].

Spill Management

In case of accidental spillage, specific containment and cleanup procedures should be implemented:

- Personal precautions: Use full personal protective equipment and ensure adequate ventilation [1]

- Containment: Try to prevent further leakage or spillage; keep the product away from drains or water courses [1]

- Cleanup methods: Absorb solutions with finely-powdered liquid-binding material (diatomite, universal binders); decontaminate surfaces and equipment by scrubbing with alcohol [1]

- Disposal: Dispose of contaminated material according to local regulations [1]

Spill areas should be clearly marked, and access restricted until cleanup is complete. All contaminated materials should be disposed of as chemical waste in accordance with institutional guidelines and prevailing regulations [1].

Solution Preparation Protocols

Stock Solution Preparation

The preparation of consistent stock solutions is fundamental for experimental reproducibility. The following protocol describes the standard method for preparing 100 mM this compound stock solution in DMSO:

Equipment and Reagents Preparation:

- This compound powder (stored at -20°C and equilibrated to room temperature)

- Fresh, anhydrous DMSO (molecular biology grade)

- Analytical balance

- Sterile glass vial (1-2 mL capacity)

- Micropipettes and sterile tips

Weighing Procedure:

- Tare the sterile glass vial on the analytical balance

- Carefully transfer 58.1 mg of this compound powder to the vial using a clean spatula

- Record the exact mass for concentration calculation

Dissolution Protocol:

- Add 1.0 mL of anhydrous DMSO directly to the powder in the vial

- Cap the vial tightly and vortex for 30-60 seconds

- If necessary, warm the tube at 37°C and briefly sonicate in a water bath sonicator to ensure complete dissolution [8]

- Visually inspect the solution to confirm no undissolved particles remain

Concentration Verification:

- The resulting solution should be clear; slight yellow coloration is acceptable

- For 58.1 mg in 1.0 mL DMSO, the theoretical concentration is 100 mM (based on molecular weight of 581.49 g/mol)

- Adjust volume if exact concentration calculation is required

Figure 1: Workflow for Preparing this compound Stock Solutions

Aliquoting and Storage

To maximize solution stability and prevent repeated freeze-thaw cycles:

- Immediately aliquot the prepared stock solution into smaller, sterile vials (e.g., 10-50 μL aliquots depending on typical usage)

- Clearly label each vial with compound name, concentration, date, and preparer's initials

- Store aliquots at -20°C for use within one month or at -80°C for longer-term storage (up to 6 months) [1] [10]

- Use each aliquot only once and discard any remaining solution to avoid freeze-thaw degradation

For concentrations other than 100 mM, adjust the mass and volume proportionally while ensuring the final DMSO concentration in cellular assays does not exceed 0.1-0.5% to maintain cell viability.

Experimental Applications

In Vitro Research Applications

This compound serves specific purposes in experimental designs, primarily functioning as a negative control to validate the specificity of MDM2 inhibition observed with Nutlin-3a. Its applications span various research contexts:

- Mechanistic Studies: Used to distinguish MDM2-specific effects from non-specific cellular responses in p53 pathway research [4] [5]

- Cancer Biology: Employed in studies investigating p53-dependent and independent apoptosis in various cancer cell lines [2] [4]

- Compound Screening: Serves as a reference compound in high-throughput screens for MDM2 inhibitors [5]

In cellular models, this compound typically shows minimal effects on cell proliferation and apoptosis across various cancer cell lines, regardless of p53 status, at concentrations where Nutlin-3a demonstrates significant activity [4] [5]. This makes it particularly valuable for confirming that observed phenotypes result specifically from MDM2 inhibition rather than off-target effects.

Negative Control Implementation

The recommended application of this compound as a negative control involves parallel experimentation with the active enantiomer, Nutlin-3a:

- Concentration Range: Use equimolar concentrations (typically 1-30 μM) of both Nutlin-3a and this compound in parallel treatments [4] [5]

- Treatment Duration: Incubate cells for 4-48 hours depending on the specific assay endpoint [5]

- Assessment Parameters: Evaluate p53 stabilization, p21 and MDM2 expression, cell cycle arrest, and apoptosis induction

The expected outcome is that this compound will demonstrate significantly reduced or absent activity compared to Nutlin-3a, thereby validating that observed effects are specifically attributable to MDM2 inhibition rather than non-specific toxicity.

Figure 2: Experimental Workflow Using this compound as a Negative Control

Safety and Regulatory Considerations

Toxicity Profile

Comprehensive toxicological assessment of this compound is limited, as the toxicological effects have not been thoroughly studied according to available safety data [1]. The product is not listed in standard carcinogenicity databases (NTP, IARC, OSHA, ACGIH) [1], but appropriate precautions should still be exercised when handling the compound. Based on its chemical structure and related compounds, standard handling procedures for laboratory chemicals should be implemented.

Regulatory Information

This compound is subject to certain regulatory considerations:

- Right-to-Know Acts: No components are subject to Massachusetts, Pennsylvania, or New Jersey Right to Know Acts [1]

- SARA Regulations: No chemicals in this material are subject to the reporting requirements of SARA Title III, Sections 302, 311/312, or 313 [1]

- California Prop. 65: This product does not contain any chemicals known to the State of California to cause cancer, birth defects, or any other reproductive harm [1]

- Transport Classification: This substance is considered non-hazardous for transport (DOT, IMDG, IATA) [1]

Troubleshooting and Technical Support

Common Issues and Solutions

Researchers may encounter specific challenges when working with this compound:

- Poor Solubility: If complete dissolution is not achieved in DMSO, warm the solution to 37°C with brief sonication. Use fresh, anhydrous DMSO as hygroscopic DMSO has a significant impact on solubility [2]

- Unexpected Biological Activity: If this compound shows unexpected effects in cellular assays, verify the compound identity and enantiomeric purity through analytical methods. Confirm p53 status of cell lines, as effects may differ in mutant p53 backgrounds [4] [5]

- Rapid Degradation: For solutions showing reduced potency, ensure proper storage conditions (-20°C or -80°C in airtight containers), use aliquots to minimize freeze-thaw cycles, and do not store solutions for extended periods beyond recommended durations [10]

Experimental Validation

To confirm compound functionality in experimental systems:

- Implement positive controls using Nutlin-3a to establish expected response in your specific model system

- Perform dose-response studies to confirm the expected potency difference (approximately 150-fold) between Nutlin-3a and this compound

- Monitor established biomarkers including p53 protein levels, p21 expression, and MDM2 expression to verify expected mechanism of action

- Document all parameters including compound source, batch number, storage conditions, and solution preparation dates for experimental reproducibility

References

- 1. Material Safety Data Sheet of Nutlin - 3 | AbMole BioScience b [abmole.com]

- 2. This compound | MDM-2/p53 MDM2 Inhibitor [medchemexpress.com]

- 3. - NUTLIN | CAS 675576-97-3| AOBIOUS 3 B [aobious.com]

- 4. This compound | MDM2/MDMX antagonist | Mechanism [selleckchem.com]

- 5. - Nutlin | Mdm2 inhibitor | CAS... | InvivoChem 3 b [invivochem.com]

- 6. Nutlin (3) | p53-MDM2 inhibitor | CAS# 548472-68-0 [invivochem.com]

- 7. - Nutlin InSolution, 98%, Racemic, potent and... | Sigma-Aldrich 3 [sigmaaldrich.com]

- 8. - Nutlin | CAS:675576-97-3 | MDM2/p53... | Manufacturer BioCrick 3 b [biocrick.com]

- 9. Nutlin 3b | MDM2 inhibitor [adooq.com]

- 10. This compound|675576-97-3|COA [dcchemicals.com]

Nutlin-3b Application Notes and Experimental Protocols for Cell Culture Research

Introduction to Nutlin-3b

This compound is the inactive enantiomer of Nutlin-3, specifically designed to serve as a negative control in MDM2/p53 inhibition studies. With an IC₅₀ of 13.6 μM for MDM2 binding, it exhibits approximately 150-fold lower potency compared to its active counterpart Nutlin-3a [1] [2]. This significant difference in biological activity makes this compound an essential tool for distinguishing MDM2-specific effects from non-specific cellular responses in experimental settings.

Key Chemical and Biological Properties

Table 1: Fundamental characteristics of this compound

| Property | Specification |

|---|---|

| Chemical Name | This compound |

| CAS Number | 675576-97-3 [1] |

| Molecular Formula | C₃₀H₃₀Cl₂N₄O₄ [1] [2] |

| Molecular Weight | 581.49 g/mol [1] [2] |

| MDM2 Inhibition IC₅₀ | 13.6 μM [1] [2] |

| Primary Application | Negative control for Nutlin-3a experiments [2] |

| p53 Status Dependency | No effect regardless of p53 status [2] |

Table 2: Solubility and storage characteristics

| Parameter | Conditions |

|---|---|

| DMSO Solubility | ≥100 mg/mL (171.97 mM) [1] [2] |

| Ethanol Solubility | 100 mg/mL [2] |

| Aqueous Solubility | Insoluble in water [2] |

| Powder Storage | -20°C (3 years); 4°C (2 years) [1] |

| Solution Storage | -80°C (2 years); -20°C (1 year) [1] |

| Special Handling | Use freshly opened DMSO (hygroscopic) [1] |

Stock Solution Preparation and Reconstitution

Standard 10 mM Stock Solution Protocol

Calculations: Weigh 5.814 mg of this compound powder to prepare 1 mL of 10 mM stock solution in DMSO.

Reconstitution:

- Add calculated this compound mass to sterile glass vial

- Add appropriate volume of fresh, high-quality DMSO

- Vortex for 30-60 seconds until completely dissolved

- Visually inspect for complete dissolution

Aliquoting: Immediately aliquot into single-use volumes to minimize freeze-thaw cycles

Storage: Store at -80°C for long-term stability (2 years) or -20°C for short-term use (1 year) [1]

Concentration Guidelines for Working Solutions

Table 3: Stock solution preparation guide

| Final Concentration | Amount of this compound | Solvent Volume |

|---|---|---|

| 10 mM | 5.814 mg | 1 mL DMSO |

| 50 mM | 29.07 mg | 1 mL DMSO |

| 100 mg/mL | 100 mg | 1 mL DMSO |

Experimental Applications and Protocols

Negative Control Studies for MDM2 Inhibition

Purpose: Distinguish specific MDM2-p53 interaction effects from non-specific cellular responses [2]

Protocol:

- Cell Lines: Utilize wild-type p53 (HCT116, RKO, SJSA-1) and mutant p53 (SW480, MDA-MB-435) lines [2]

- Dosing: Apply 10-30 μM this compound alongside 1-10 μM Nutlin-3a [2]

- Exposure Time: 48 hours standard duration

- Assessment: Compare effects between Nutlin-3a (active) and this compound (inactive)

- Expected Outcome: No significant biological activity regardless of p53 status [2]

P-gp Mediated Drug Efflux Interference Studies

Purpose: Evaluate multidrug resistance mechanisms in cancer models [1]

Protocol:

- Cell Model: UKF-NB-3rVCR10 neuroblastoma cells [1]

- Concentration: 20 μM this compound [1]

- Exposure Time: 60 minutes [1]

- Assessment Method: Measure intracellular accumulation of fluorescent substrates

- Experimental Design: Compare with vehicle control and specific P-gp inhibitors

Antiproliferative Activity Assessment in Mutant p53 Models

Purpose: Investigate p53-independent effects in mutant p53 cell lines [1]

Protocol:

- Cell Lines: MDA-MB-435 and SW480 (harboring mutant p53) [1]

- Concentration Range: 0-8 μM [1]

- Exposure Time: 8 hours [1]

- Assessment Method: MTT assay for cell viability [2]

- Analysis: Compare dose-response relationships between cell types

Representative Experimental Data and Expected Outcomes

Table 4: Expected biological effects of this compound across cellular models

| Cell System | Treatment Conditions | Expected Outcome | Reference |

|---|---|---|---|

| Wild-type p53 (HCT116) | 10 μM, 24-48h | No influence on proliferation/apoptosis | [1] [2] |

| Mutant p53 (MDA-MB-435) | 0-8 μM, 8h | Potent antiproliferative activity | [1] |

| Sensitive liposarcoma | 10 μM, 4-48h | Slight decrease in p53 mRNA levels | [1] |

| UKF-NB-3rVCR10 neuroblastoma | 20 μM, 60min | Interference with P-gp mediated drug efflux | [1] |

Quality Control and Experimental Validation

Critical Experimental Controls

- Solvent Control: DMSO at equivalent concentration (typically ≤0.1%)

- Positive Control: Nutlin-3a (active enantiomer)

- Cell Viability Control: Untreated cells

- p53 Status Verification: Regular validation of p53 status in cell lines

Troubleshooting Common Issues

Precipitation Issues:

- Use freshly opened DMSO

- Warm stock solution to room temperature before use

- Avoid aqueous buffers during initial dissolution

Inconsistent Results:

- Verify enantiomer purity (should be exclusively (+)-enantiomer)

- Confirm absence of Nutlin-3a contamination

- Check storage conditions and expiration dates

Safety and Regulatory Considerations

- Research Use Only: Not for diagnostic or therapeutic applications [1]

- Controlled Substance: Regulations may vary by territory [1]

- Handling Precautions: Use appropriate personal protective equipment

- Waste Disposal: Follow institutional guidelines for chemical waste

Conclusion

This compound serves as a critical methodological tool for validating the specificity of MDM2-p53 disruption in cancer research. Its well-characterized inactivity provides a necessary benchmark for distinguishing targeted effects from non-specific responses. The protocols outlined herein enable researchers to properly utilize this compound as a negative control across various experimental systems, particularly in studies investigating p53 pathway activation and multidrug resistance mechanisms.

Graphical Experimental Workflows

Figure 1: Comprehensive workflow for this compound cell culture experiments highlighting critical control points and validation steps.

Figure 2: Molecular mechanism of this compound compared to active Nutlin-3a, illustrating the lack of significant MDM2-p53 disruption.

References

Application Note: Using Nutlin-3b as a Negative Control in p53-MDM2 Interaction Studies

1. Introduction to Nutlin-3b

This compound is a less active enantiomer of the racemic mixture Nutlin-3, specifically designed to serve as a negative control in studies investigating the p53-MDM2 interaction pathway. While Nutlin-3a (the active enantiomer) potently disrupts the p53-MDM2 interaction, leading to p53 stabilization and activation, this compound exhibits significantly reduced activity, making it ideal for controlling for off-target effects [1].

Its primary utility lies in confirming that observed cellular phenotypes are due to specific MDM2 inhibition and not other non-specific effects. This is particularly crucial in validating the mechanism of action of MDM2-targeting therapeutics [2].

2. Key Properties and Quantitative Profile

The table below summarizes the key biochemical and cellular properties of this compound, highlighting its direct comparison to the active Nutlin-3a.

Table 1: Biochemical and Cellular Properties of this compound and Nutlin-3a

| Parameter | This compound | Nutlin-3a (for comparison) | Assay Type |

|---|---|---|---|

| MDM2/p53 IC₅₀ | 13.6 μM [2] | ~90 nM [1] | Fluorescence Polarization (FP) |

| MDM2 Binding (Kᵢ) | 140 nM [2] | Not Specified | Surface Plasmon Resonance (SPR) |

| Antiproliferative IC₅₀ (SJSA-1 cells) | 3.8 μM [2] | 0.15 μM [2] | MTT Cell Viability |

| Antiproliferative IC₅₀ (HCT116 cells) | 5.2 μM [2] | 2.3 μM [2] | MTT Cell Viability |

| Impact on p53 Target Genes | Minimal or significantly weaker induction [2] | Strong induction of p21 and MDM2 [2] | Quantitative RT-PCR |

| Induction of Apoptosis | Negligible (similar to untreated controls) [2] | Significant (45% TUNEL positive) [2] | TUNEL Assay |

3. Experimental Protocols

The following section provides detailed methodologies for key assays utilizing this compound as a negative control.

3.1. MTT Antiproliferation Assay This protocol assesses the anti-proliferative effects of compounds, confirming the weak activity of this compound compared to Nutlin-3a [2].

- Cell Seeding: Seed cancer cells (e.g., SJSA-1 osteosarcoma or HCT116 colon carcinoma) in 96-well plates at a density of 5,000 cells per well in 100 μL of complete DMEM medium. Culture overnight at 37°C and 5% CO₂.

- Compound Treatment: Prepare serial dilutions of this compound and Nutlin-3a in DMSO, then dilute in complete DMEM for a final DMSO concentration of 0.1%. Treat cells with concentrations typically ranging from 0.1 μM to 20 μM.

- Incubation and Development: Incubate cells with compounds for 72 hours. Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

- Solubilization and Measurement: Carefully aspirate the medium and dissolve the formed formazan crystals in 150 μL of DMSO. Measure the absorbance of each well at 570 nm using a microplate reader.

- Data Analysis: Calculate cell viability as a percentage of the absorbance in the vehicle control (DMSO-only) group. Determine IC₅₀ values using nonlinear regression analysis of the dose-response curve.

3.2. Surface Plasmon Resonance (SPR) Assay for MDM2 Binding This assay directly measures the binding affinity of this compound to MDM2 [2].

- Sensor Chip Preparation: Immobilize recombinant human MDM2 protein (residues 1–125) on a CM5 sensor chip using standard amine coupling chemistry.

- Running Buffer: Use HEPES buffer saline (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20) throughout the assay.

- Ligand Injection: Inject serial concentrations of this compound (e.g., from 0.05 μM to 10 μM) over the MDM2-immobilized chip at a constant flow rate of 30 μL/min.

- Binding Cycle: Each injection cycle should include a 120-second association phase followed by a 300-second dissociation phase.

- Data Analysis: Correct sensorgrams for nonspecific binding using a reference flow cell. Fit the corrected data to a 1:1 Langmuir binding model using evaluation software to calculate the equilibrium dissociation constant (Kᵢ).

3.3. Fluorescence Polarization (FP) Assay This protocol is used to determine the IC₅₀ of this compound for disrupting the MDM2-p53 peptide interaction [2].

- Solution Preparation: Prepare assay buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).

- Complex Formation: Incubate 20 nM of a FITC-labeled p53-derived peptide with 100 nM recombinant MDM2 protein for 30 minutes at room temperature.

- Inhibition: Add serial dilutions of this compound (from 0.01 μM to 20 μM) to the pre-formed complex and incubate for 60 minutes.

- Measurement: Measure fluorescence polarization signals using a microplate reader (excitation: 485 nm, emission: 535 nm).

- Data Analysis: The IC₅₀ is the concentration of this compound that reduces the FP signal by 50%, indicating 50% displacement of the fluorescent peptide from MDM2.

4. p53-MDM2 Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the core biological mechanism and a generalized experimental workflow for using this compound.

Diagram 1: Mechanism of Nutlin-3a and this compound in the p53-MDM2 pathway. Nutlin-3a potently inhibits the interaction, stabilizing p53, while this compound has minimal effect.

Diagram 2: Generic experimental workflow for using this compound as a negative control.

5. Summary and Best Practices

- Confirm p53 Status: Always use cell lines with wild-type p53 (e.g., SJSA-1, HCT116) to ensure the pathway is intact and responsive.

- Dose Validation: Establish a dose-response curve for this compound in your specific model. Its effects should be minimal compared to Nutlin-3a at equivalent concentrations (typically 1-20 μM) [2].

- Control Group Design: In every experiment, include these three essential groups: a vehicle control (DMSO), the active control (Nutlin-3a), and the negative control (this compound). This design robustly validates that observed effects are on-target.

- Interpretation: A successful experiment shows a strong phenotype with Nutlin-3a, while the this compound group results are indistinguishable from the vehicle control. This confirms the phenotype is due to specific MDM2 inhibition.

References

Summary of Nutlin-3a Treatment Time Courses

The table below consolidates key time points for major p53-mediated cellular responses to Nutlin-3a treatment, based on data from multiple cell models.

| Cellular Process / Readout | Cell Model(s) | Key Observed Time Points | Nutlin-3a Concentration | Primary Citation |

|---|---|---|---|---|

| p53 Stabilization & Early Transcription | Multiple Myeloma (MM1.S, H929), Colon Carcinoma (HCT116) | p53 protein increase: 4-24 hours; Gene transcription (GRO-seq): 1 hour [1] [2] | 5-10 µM [1] [2] | [1] [2] |

| Cell Cycle Arrest | Multiple Myeloma (MM1.S), Colon Carcinoma (HCT116) | p21 protein peak: 12 hours; S-phase reduction: 12 hours [1] [2] | 5 µM [1] | [1] [2] |

| Apoptosis | Multiple Myeloma (MM1.S, H929) | Annexin V+ cells: 30% at 24h, 50-80% at 48-72h; Caspase activation: 24-48 hours [1] | 5-10 µM [1] | [1] |

| Cellular Senescence | Normal Human Fibroblasts, Laryngeal Carcinoma | Senescence-associated β-galactosidase (SA-β-gal) positivity: 10 days [3] [4] | 5-10 µM [3] | [3] [4] |

| Cellular Reprogramming | Pancreatic Stellate Cells (caPSCs) | Lipid droplet accumulation, αSMA downregulation: 48 hours [5] | 5-10 µM [5] | [5] |

Detailed Experimental Protocols

Here, you will find detailed methodologies for key experiments cited in the application notes.

Protocol 1: Induction and Analysis of Cellular Senescence

This protocol is adapted from studies on normal human fibroblasts and laryngeal carcinoma cells [3] [4].

Key Materials:

- GM08402 primary human fibroblasts (Coriell Cell Repositories) or other wild-type p53 cell lines.

- Nutlin-3a and Nutlin-3b (e.g., from Sigma-Aldrich).

- Senescence-associated β-galactosidase (SA-β-gal) Staining Kit.

Methodology:

- Cell Seeding: Plate cells at an appropriate density (e.g., 2 x 10⁵ cells per well in a 6-well plate) and incubate for 24 hours.

- Drug Treatment: Replace the medium with fresh medium containing:

- Experimental group: 5-10 µM Nutlin-3a.

- Negative control group: An equivalent concentration of this compound.

- Vehicle control group: An equivalent volume of DMSO.

- Incubation: Treat cells for a prolonged period. Studies showing robust senescence used 10 days, with the drug-containing medium replaced every 2-3 days [3] [4].

- SA-β-gal Staining:

- Wash cells with PBS.

- Fix cells with 2% formaldehyde/0.2% glutaraldehyde in PBS for 5 minutes.

- Wash cells again with PBS.

- Incubate cells with fresh SA-β-gal stain solution (containing 1 mg/mL X-gal) at 37°C for 12-18 hours in a dry incubator (no CO₂).

- Examine cells under a standard light microscope. Senescent cells will display perinuclear blue staining.

Protocol 2: Time-Course Analysis of Apoptosis

This protocol is adapted from work in multiple myeloma cells [1].

Key Materials:

- Wild-type p53 multiple myeloma cell lines (e.g., MM1.S, H929).

- Nutlin-3a and this compound.

- Annexin V/7-AAD (or PI) apoptosis detection kit.

- Flow cytometer.

Methodology:

- Cell Seeding and Treatment: Seed cells and treat with Nutlin-3a, this compound, or DMSO vehicle as described in Protocol 1.

- Time-Course Harvesting: Harvest cells at critical time points: 24, 48, and 72 hours post-treatment.

- Annexin V/7-AAD Staining:

- Collect both adherent and floating cells.

- Wash cells with cold PBS.

- Resuspend cells in Annexin V binding buffer.

- Add Annexin V-FITC and 7-AAD (or Propidium Iodide) to the cell suspension according to the manufacturer's instructions.

- Incubate in the dark for 15-30 minutes at room temperature.

- Analyze stained cells by flow cytometry within 1 hour.

- Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/7-AAD-) and late apoptosis/necrosis (Annexin V+/7-AAD+).

Nutlin-3a Induced p53 Signaling Pathway

The following diagram illustrates the core mechanism of action of Nutlin-3a and the subsequent cellular decision points, integrating information from the cited studies [3] [1] [6].

The pathway illustrates that the cellular outcome is highly context-dependent, influenced by factors such as cell type, genetic background, and Nutlin-3a treatment duration and concentration [3] [1] [4].

Key Considerations for Experimental Design

- p53 Status is Crucial: Nutlin-3 is only effective in cells with wild-type p53. Always confirm the p53 status of your cell models before experimentation [1] [4].

- Use the Inactive Enantiomer: The inclusion of this compound as a negative control is essential for confirming that the observed effects are specifically due to p53 pathway activation and not off-target effects [7] [4].

- Context-Dependent Outcomes: Be aware that the primary response to Nutlin-3a can vary. For example, solid cancer cells and primary fibroblasts often undergo cell cycle arrest and senescence, while certain hematological cancer cells are more prone to apoptosis [3] [1] [8].

References

- 1. Molecular mechanisms of nutlin-induced apoptosis in ... [pmc.ncbi.nlm.nih.gov]

- 2. Global analysis of p53-regulated transcription identifies its ... [elifesciences.org]

- 3. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of ... [pmc.ncbi.nlm.nih.gov]

- 4. Nutlin-3, the small-molecule inhibitor of MDM2, promotes ... [nature.com]

- 5. Reprogramming pancreatic stellate cells via p53 activation [journals.plos.org]

- 6. Visualization and targeted disruption of protein interactions ... [nature.com]

- 7. Restoring p53-wild type conformation in TP53-Y220C ... [pmc.ncbi.nlm.nih.gov]

- 8. MDM2 antagonists induce p53-dependent apoptosis in AML [sciencedirect.com]

Comprehensive Application Notes and Protocols for Nutlin-3 in Cancer Cell Line Assays

Introduction to Nutlin-3 and Its Molecular Mechanism

Nutlin-3 is a cis-imidazoline analog that functions as a small-molecule inhibitor of the MDM2-p53 interaction, first identified through high-throughput screening of chemical libraries. This compound specifically binds to the hydrophobic pocket of MDM2 (mouse double minute 2 homolog) with high affinity, effectively displacing p53 and preventing its degradation. In cancer cells with wild-type p53, this disruption leads to significant p53 stabilization and activation of downstream p53-dependent pathways, resulting in cell cycle arrest, senescence, or apoptosis, depending on cellular context and drug exposure conditions [1] [2].

The p53-MDM2 regulatory circuit represents one of the most crucial tumor suppressor mechanisms in human cells. Under normal conditions, MDM2 functions as an E3 ubiquitin ligase that maintains p53 at low levels by targeting it for proteasomal degradation. Nutlin-3 interferes with this interaction by mimicking the three critical hydrophobic amino acid residues of p53 (Phe19, Trp23, and Leu26) that normally insert into the MDM2 binding pocket, thereby activating p53 pathway in a non-genotoxic manner [1]. This mechanism offers a promising therapeutic strategy for the approximately 50% of human cancers that retain wild-type p53 function.

Molecular Mechanisms and Signaling Pathways

Core p53 Pathway Activation

The primary molecular mechanism of Nutlin-3 centers on its ability to disrupt MDM2-p53 binding, leading to rapid accumulation of nuclear p53 and subsequent transactivation of p53-responsive genes. This activation cascade results in multiple downstream effects:

- Cell cycle arrest: Through induction of p21 (CDKN1A), which inhibits cyclin-dependent kinases and prevents G1/S phase progression

- Apoptosis activation: Via transcriptional upregulation of pro-apoptotic proteins including PUMA, BAX, and caspase activation pathways

- Senescence induction: Particularly evident in combination with radiation therapy, promoting irreversible growth arrest

- Angiogenesis inhibition: Through suppression of pro-angiogenic factors like angiopoietin-2, as demonstrated in Kaposi sarcoma models [3]

The following diagram illustrates the core molecular mechanism of Nutlin-3 and its functional consequences in cancer cells:

Alternative Mechanisms and p53-Independent Effects

Beyond the canonical p53 pathway, Nutlin-3 demonstrates several p53-independent effects that contribute to its antitumor efficacy:

- Androgen receptor modulation: In prostate cancer cells, Nutlin-3 promotes AR degradation through enhanced MDM2-mediated ubiquitination, subsequently downregulating AR-driven pro-survival genes like c-FLIP [4]

- EMT reversal: Nutlin-3 treatment reverses epithelial-mesenchymal transition in gemcitabine-resistant hepatocellular carcinoma cells by suppressing Smad2 expression, leading to increased E-cadherin and decreased vimentin, Snail, and Slug [5]

- Cancer stem cell targeting: Nutlin-3 promotes asymmetric cell division in non-small cell lung cancer stem cells through Akt/GSK3β/Wnt signaling inhibition, reducing the stem cell population and sensitizing tumors to targeted therapies [6]

- Viral latency disruption: In KSHV-associated cancers, Nutlin-3 reactivates p53 despite viral latency proteins and induces expression of viral lytic genes [3]

Nutlin-3 Efficacy Across Cancer Types

Single-Agent Activity

Nutlin-3 demonstrates variable efficacy across different cancer types, largely dependent on p53 status, MDM2 amplification, and cellular context. The compound shows particularly strong activity in cancers with wild-type p53 and those with MDM2 amplification, while cancers with mutant p53 generally exhibit resistance. The following table summarizes Nutlin-3 efficacy across various cancer models:

Table 1: Nutlin-3 Efficacy in Various Cancer Cell Lines

| Cancer Type | Cell Line | p53 Status | IC50 Value | Key Findings | Citation |

|---|---|---|---|---|---|

| Hepatocellular Carcinoma | HepG2 | Wild-type | Not specified | Synergistic apoptosis with aspirin via Bcl-2/Bax pathway | [7] |

| Non-Small Cell Lung Cancer | A549 | Wild-type | 17.68 ± 4.52 μM | Strong synergism with sequential cisplatin treatment | [8] |

| Non-Small Cell Lung Cancer | A549-920 (p53 deficient) | Deficient | 33.85 ± 4.84 μM | Reduced sensitivity compared to wild-type | [8] |

| Non-Small Cell Lung Cancer | CRL-5908 | R273H mutant | 38.71 ± 2.43 μM | Significantly reduced sensitivity | [8] |

| Prostate Cancer | LNCaP | Wild-type | ~3 μM | Correlation with AR dependency; c-FLIP downregulation | [4] |

| Laryngeal Carcinoma | UM-SCC-1 | Wild-type | Not specified | Promotes senescence and radiosensitization | [1] |

| Kaposi Sarcoma | TIVE-KSHV | Wild-type | 5 μM (effective dose) | Induces apoptosis and disrupts viral latency | [3] |

Combination Therapy Strategies

The therapeutic potential of Nutlin-3 is significantly enhanced through rational combination strategies with conventional chemotherapeutics, targeted agents, and radiation therapy. The synergistic effects observed with various combinations highlight the importance of pathway crosstalk and treatment sequencing:

Table 2: Synergistic Combinations with Nutlin-3

| Combination Partner | Cancer Type | Mechanistic Basis | Key Findings | Optimal Sequencing | Citation |

|---|---|---|---|---|---|

| Aspirin | Hepatocellular Carcinoma | Bcl-2/Bax pathway activation | Enhanced apoptosis at low concentrations; reduced side effects | Simultaneous | [7] |

| Cisplatin | Non-Small Cell Lung Cancer | Enhanced p53 transcriptional activity | Strong synergism with sequential treatment; G2/M arrest | CDDP followed by Nutlin-3 | [8] |

| DR5-selective TRAIL (D269H/E195R) | Ovarian, Colon, Lung Cancer | Dual activation of extrinsic and intrinsic apoptosis | Preferentially enhanced vs. rhTRAIL; caspase 8,9,3 cleavage | Simultaneous | [2] |

| Axitinib | Non-Small Cell Lung Cancer | Akt/GSK3β/Wnt signaling inhibition | Promotes asymmetric CSC division; enhances apoptosis | Nutlin-3 pretreatment | [6] |

| Radiation Therapy | Laryngeal Carcinoma | p53-dependent senescence | Significant radiosensitization; increased senescence | Simultaneous | [1] |

| Gemcitabine | Hepatocellular Carcinoma | EMT reversal via Smad2 | Reverses gemcitabine resistance; reduces migration/invasion | Not specified | [5] |

| Anti-androgens (Enzalutamide/Casodex) | Prostate Cancer | AR degradation and c-FLIP suppression | Sensitizes to Nutlin-3; widespread apoptosis | Simultaneous | [4] |

The following diagram illustrates the strategic approach to combining Nutlin-3 with other therapeutic agents:

Detailed Experimental Protocols

Cell Viability and Proliferation Assays

Purpose: To evaluate Nutlin-3-induced cytotoxicity and determine IC50 values across cell lines.

MTT Assay Protocol:

- Cell seeding: Plate cells in 96-well plates at density of 5×10⁴ cells/well and incubate for 24 hours for attachment [7]

- Serum starvation: Replace medium with FBS-free medium for 12 hours before treatment to synchronize cell cycle [7]

- Drug treatment: Prepare Nutlin-3 in DMSO (20 mg/ml stock) and dilute in complete medium to desired concentrations (typically 0-50 μM) [7] [8]

- Incubation: Treat cells for 24, 48, or 72 hours at 37°C in humidified 5% CO₂ atmosphere

- MTT application: Add 20 μl of 5 mg/ml MTT solution per well and incubate for 4 hours at 37°C in the dark [6]

- Solubilization: Carefully remove supernatant and dissolve formazan crystals in 200 μl DMSO per well

- Absorbance measurement: Read at 570 nm using microplate reader; calculate cell viability as percentage of viable cells relative to untreated controls [7]

Colony Formation Assay Protocol:

- Cell seeding: Plate 1,000 cells in 6-well plates and incubate in complete medium at 37°C for 7-14 days [7]

- Drug treatment: Add Nutlin-3 at appropriate concentrations after cell attachment

- Staining and counting: Fix cells with methanol, stain with 0.1% crystal violet, and count colonies (>50 cells/colony) [7]

Apoptosis Analysis Protocols

Purpose: To quantify Nutlin-3-induced apoptotic cell death through multiple complementary methods.

Annexin V/PI Staining Protocol:

- Cell treatment: Seed cells in 6-well plates and treat with Nutlin-3 (typically 10 μM) for desired duration [6]

- Cell collection: Harvest both adherent and floating cells by trypsinization, combine, and centrifuge at 1,200 rpm for 5 minutes [6]

- Staining: Resuspend cell pellet in binding buffer, add 5 μl Annexin V-FITC and 10 μl propidium iodide (20 μg/ml)

- Incubation: Incubate for 15 minutes at room temperature in the dark

- Flow cytometry: Analyze within 1 hour using flow cytometer; quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [6]

Nuclear Morphology Assessment (DAPI Staining):

- Cell culture: Grow cells on coverslips in 6-well plates and treat with Nutlin-3

- Fixation: Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature

- Staining: Incubate with 300 nM DAPI solution for 5 minutes

- Visualization: Analyze under fluorescence microscope; apoptotic cells show nuclear condensation and fragmentation [3]

DNA Fragmentation Analysis:

- DNA extraction: Harvest cells and isolate genomic DNA using standard phenol-chloroform extraction

- Gel electrophoresis: Separate DNA on 1.5-2% agarose gel containing ethidium bromide

- Visualization: Apoptotic samples show characteristic DNA laddering pattern under UV light [3]

Cell Cycle Analysis Protocol

Purpose: To determine Nutlin-3 effects on cell cycle progression and distribution.

Propidium Iodide Staining Protocol:

- Cell treatment: Treat cells with Nutlin-3 for specified duration

- Fixation: Harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours

- Staining: Centrifuge fixed cells, resuspend in PBS containing 50 μg/ml propidium iodide and 100 μg/ml RNase A

- Incubation: Incubate for 30 minutes at 37°C in the dark

- Flow cytometry: Analyze DNA content using flow cytometer; determine percentage of cells in G0/G1, S, and G2/M phases [1]

Migration and Invasion Assays

Purpose: To evaluate Nutlin-3 effects on metastatic potential through migration and invasion assessment.

Transwell Invasion Assay Protocol:

- Matrix coating: For invasion assays, coat Transwell inserts (8 μm pore size) with 50 μl Matrigel matrix; for migration assays, use uncoated inserts [7] [5]

- Cell preparation: Seed Nutlin-3-treated cells in serum-free medium into upper chamber at appropriate density

- Chemoattractant: Add complete medium with 10% FBS to lower chamber

- Incubation: Incubate for 24 hours at 37°C to allow migration/invasion

- Fixation and staining: Remove non-migrated cells from upper surface, fix migrated cells on lower surface with methanol, stain with 1% crystal violet [5]

- Quantification: Count cells in multiple random fields under microscope; calculate average number of migrated/invaded cells [5]

Wound Healing Assay Protocol:

- Cell culture: Grow cells to confluence in 6-well plates

- Wound creation: Create scratch wound using sterile pipette tip

- Wash and treatment: Wash with PBS to remove debris and add fresh medium containing Nutlin-3

- Documentation: Photograph wounds at 0 hours and 20 hours post-scratching using microscope

- Analysis: Measure wound width using image analysis software; calculate percentage wound closure [5]

Protein Expression Analysis (Western Blotting)

Purpose: To evaluate Nutlin-3-induced changes in protein expression of key pathway components.

Protocol:

- Protein extraction: Lyse cells in M-PER or RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes [2]

- Quantification: Determine protein concentration using Bradford or BCA assay

- Gel electrophoresis: Separate 20-50 μg protein by SDS-PAGE (8-15% gels depending on target protein size)

- Transfer: Transfer to PVDF or nitrocellulose membrane using semi-dry or wet transfer system

- Blocking: Incubate membrane with 5% non-fat milk in TBST for 1 hour at room temperature

- Primary antibody incubation: Incubate with specific primary antibodies (p53, MDM2, p21, BAX, PUMA, c-FLIP, E-cadherin, vimentin, etc.) diluted in blocking buffer overnight at 4°C [2] [4] [5]

- Washing: Wash membrane 3× with TBST for 10 minutes each

- Secondary antibody incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature

- Detection: Develop using enhanced chemiluminescence substrate and visualize with imaging system [2]

Animal Xenograft Studies

Purpose: To validate Nutlin-3 efficacy in vivo using xenograft mouse models.

Protocol:

- Cell inoculation: Subcutaneously inject 1-5×10⁶ cancer cells suspended in Matrigel into flanks of immunodeficient mice (e.g., nude mice) [3]

- Tumor monitoring: Measure tumor dimensions regularly using calipers; calculate tumor volume as (length × width²)/2

- Treatment initiation: Begin treatment when average tumor volume reaches 0.2 cm³

- Drug administration: Administer Nutlin-3 via intraperitoneal injection at 50 mg/kg daily (dissolved in PBS or appropriate vehicle) [3]

- Control groups: Include vehicle-treated control groups (DMSO in PBS)

- Endpoint analysis: Measure tumor volume throughout study; harvest tumors for immunohistochemical analysis of proliferation (Ki-67), apoptosis (TUNEL), and pathway activation (p53 targets) [3]

Critical Parameters and Troubleshooting

Essential Experimental Considerations

- p53 status verification: Always confirm p53 status (wild-type vs. mutant) of cell lines before experimentation through sequencing or functional assays [1] [8]

- DMSO concentration: Maintain DMSO concentration below 0.1% in all treatments to avoid solvent toxicity

- Treatment timing: For combination studies, optimize treatment sequence; sequential cisplatin (24 hours) followed by Nutlin-3 (24 hours) shows strong synergy in NSCLC models [8]

- Cell density: Maintain consistent, appropriate cell density across experiments as density can influence p53 pathway activation and drug response

- Serum concentration: Standardize serum concentrations during treatment as serum components can affect Nutlin-3 bioavailability and activity

Common Technical Issues and Solutions

- Inconsistent p53 activation: Ensure proper storage of Nutlin-3 (aliquots at -20°C or below) and avoid repeated freeze-thaw cycles

- High background apoptosis: Include serum-starvation step before treatment to synchronize cell cycle and reduce variability [7]

- Poor Western blot signals: Use fresh protease inhibitors and validate antibody specificity with appropriate controls

- Variable combination effects: Systematically test different treatment sequences (simultaneous, sequential with varying intervals) to identify optimal scheduling [8]

Conclusion and Research Applications

Nutlin-3 represents a powerful research tool for investigating p53 pathway biology and developing novel cancer therapeutic strategies. Its well-characterized mechanism of MDM2 inhibition and p53 stabilization makes it particularly valuable for studying wild-type p53 function in various cancer contexts. The compound's synergistic potential with conventional chemotherapeutics, targeted agents, and radiation therapy highlights its relevance for combination therapy development.

The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating Nutlin-3 activity across multiple experimental systems, from in vitro cell-based assays to in vivo xenograft models. Particular attention should be paid to p53 status verification, appropriate controls, and treatment sequencing in combination studies to ensure reliable and reproducible results.

Future research directions include optimizing treatment schedules for clinical translation, identifying predictive biomarkers of response beyond p53 status, and developing next-generation MDM2 inhibitors with improved pharmacokinetic properties and reduced toxicity profiles.

References

- 1. - Nutlin , the small-molecule inhibitor of MDM2, promotes senescence... 3 [nature.com]

- 2. Nutlin-3 preferentially sensitises wild-type p53-expressing ... [nature.com]

- 3. Nutlin-3 induces apoptosis, disrupts viral latency and ... [pmc.ncbi.nlm.nih.gov]

- 4. - Nutlin inhibits androgen receptor-driven c-FLIP... | Oncotarget 3 [oncotarget.com]

- 5. Nutlin-3 reverses the epithelial-mesenchymal transition in ... [spandidos-publications.com]

- 6. Nutlin-3-Induced Sensitization of Non-Small Cell Lung ... [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic effect of nutlin - 3 combined with aspirin in hepatocellular... [spandidos-publications.com]

- 8. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to ... [oncotarget.com]

Nutlin-3b: Mechanism and Experimental Role

References

- 1. This compound | MDM2/MDMX antagonist | Mechanism [selleckchem.com]

- 2. Nutlin-3 preferentially sensitises wild-type p53-expressing ... [pmc.ncbi.nlm.nih.gov]

- 3. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to ... [oncotarget.com]

- 4. Nutlin-3, the small-molecule inhibitor of MDM2, promotes ... [nature.com]

- 5. Pharmacological activation of the p53 pathway by nutlin-3 ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Nutlin-3 Fluorescence Polarization Assay for p53-MDM2/MDMX Interaction Studies

Introduction and Biological Significance

The tumor suppressor p53 plays a critical role in preventing cancer development by regulating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. Its activity is primarily controlled through interactions with regulatory proteins, particularly MDM2 and MDMX (also known as MDM4). These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation. In many cancers, the amplification of MDMX and overexpression of MDMX protein is a major driver of tumor formation and maintenance, particularly in retinoblastoma [1]. The disruption of p53-MDM2/MDMX interactions therefore represents a promising therapeutic strategy for cancer treatment that aims to reactivate p53's tumor suppressor functions in malignant cells.

Nutlin-3 is a well-characterized small molecule inhibitor of the p53-MDM2/MDMX interaction that occupies the hydrophobic pocket on the surface of MDM2/MDMX normally bound by p53. First identified through a combination of structure-based drug design and surface plasmon resonance assays, Nutlin-3 and its analogs have demonstrated significant anti-tumor activity in various preclinical models [2]. The cis-imidazoline compounds known as Nutlins specifically block the binding interface between p53 and its negative regulators, leading to p53 stabilization and activation of p53-mediated transcriptional programs. Fluorescence polarization (FP) assays provide a powerful method for quantifying the potency of Nutlin-3 and its derivatives in disrupting p53-MDM2/MDMX interactions, enabling high-throughput screening and optimization of potential therapeutic compounds [1].

Theoretical Basis of Fluorescence Polarization Assays

Fundamental Principles

Fluorescence polarization is a versatile technique that measures changes in the rotational diffusion of fluorescent molecules in solution, making it particularly useful for studying biomolecular interactions. When a fluorescent tracer is excited with plane-polarized light, it emits light that remains polarized if the molecule remains relatively stationary during the fluorescence lifetime. However, if the molecule rotates rapidly during this period, the emitted light becomes depolarized. The degree of polarization is inversely proportional to the rate of rotational diffusion, which in turn depends on the molecular volume according to the Perrin equation [3]. Formally, fluorescence polarization (FP) is calculated as:

FP = (I‖ - I⟘)/(I‖ + I⟘)

where I‖ represents fluorescence intensity parallel to the excitation plane and I⟘ represents fluorescence intensity perpendicular to the excitation plane. FP is typically expressed in millipolarization units (mP), where 1 mP = 0.001 P [3] [4].

The key advantage of FP assays for studying molecular interactions like the p53-MDM2/MDMX system lies in their homogeneous format (no separation steps required), suitability for high-throughput screening, and capacity to provide real-time binding information in solution phase. For the p53-MDM2/MDMX interaction assay, a fluorescently-labeled p53 peptide is used as the tracer. When this tracer binds to the much larger MDM2/MDMX protein, its rotation slows significantly, resulting in a substantial increase in polarization value. Competitive inhibitors like Nutlin-3 displace the tracer from the binding protein, resulting in decreased polarization values that can be quantitatively correlated with inhibitor potency [1] [4].

Assay Workflow and Mechanism

Table 1: Key performance parameters for FP assay development

| Parameter | Optimal Range | Purpose | Experimental Impact |

|---|---|---|---|

| Molecular Weight Ratio | ≥10:1 (binder:tracer) | Maximize FP change | Larger ratios increase assay window |

| Tracer Concentration | Below Kd value | Sensitivity | Lower concentrations enhance sensitivity |

| Tracer Purity | >90% labeled | Signal quality | Reduces competition from unlabeled tracer |

| Protein Purity | Highly purified | Minimize interference | Reduces light scattering artifacts |

| Assay Volume | 10-100 µL | Compatibility | Adaptable to 384/1536-well formats |

| Z' Factor | >0.5 | Quality control | Indicates robust, HTS-compatible assay |

Figure 1: Mechanism of Fluorescence Polarization Assay for Nutlin-3. The assay measures competition between Nutlin-3 and a fluorescent p53 peptide tracer for binding to MDM2/MDMX protein. When tracer is bound to the large protein, rotation slows, increasing FP signal. Nutlin-3 displaces tracer, decreasing FP signal proportionally to its concentration and affinity.

Materials and Reagents

Essential Components

Recombinant MDM2 or MDMX protein: The N-terminal domain (residues 1-118 for MDM2; 1-185 for MDMX) containing the p53-binding domain should be expressed and purified. GST-tagged constructs can be used, with typical working concentrations of 10-500 nM [1].

Fluorescently-labeled p53 peptide: A Texas Red-labeled wild-type p53 N-terminal transactivation domain peptide (amino acids 15-29: GSGSSQETFSDLWKLLPEN) has been successfully employed. Alternatively, FITC or other fluorophore-labeled peptides can be used, with concentration typically below the Kd value (often 1-15 nM) [1].

Nutlin-3 compounds: Nutlin-3a (active enantiomer) and Nutlin-3b (less active enantiomer) as controls, along with experimental analogs. Prepare as 10 mM stock solutions in DMSO, with final DMSO concentration not exceeding 1-2% [1] [5].

Assay buffer: 10 mM Tris (pH 8.0), 42.5 mM NaCl, 0.0125% Tween-20. Additional components such as BSA (0.1-1 mg/mL) or bovine gamma globulin (as a non-interfering carrier protein) may be included to stabilize proteins, though their potential impact on background signal should be evaluated [1] [6].

Equipment and Supplies

Fluorescence plate reader: Capable of measuring polarization with appropriate filters (e.g., excitation 555 nm/emission 632 nm for Texas Red; excitation 485 nm/emission 535 nm for fluorescein) [1] [4].

Microplates: Black 384-well plates (such as Corning #3575) with low-binding surface to prevent adsorption of tracer or protein. 1536-well plates can be used for ultra-high-throughput applications [1] [4].

Liquid handling system: For precise dispensing of reagents, particularly for serial dilutions of compounds and small volume additions.

Incubation equipment: Temperature-controlled environment for stable 30-45 minute incubations at consistent temperature (25°C or 37°C) [1].

Step-by-Step Experimental Protocol

Assay Preparation and Optimization

Step 1: Determine optimal tracer concentration

- Prepare serial dilutions of fluorescent p53 peptide tracer (e.g., from 100 nM to 0.1 nM) in assay buffer with at least four replicates per concentration

- Measure FP values for each concentration and select the lowest concentration that provides a signal-to-noise ratio of at least 10:1 compared to buffer-only controls

- Ideally, the tracer concentration should be below its Kd for MDM2/MDMX (typically 1-15 nM) to ensure sensitivity to competition [6] [3]

Step 2: Determine optimal protein concentration

- Using the selected tracer concentration, titrate MDM2/MDMX protein (e.g., from 4× Kd downward) while maintaining constant tracer concentration

- Include controls for background signal: buffer only, tracer only, and protein only at each concentration

- Calculate specific FP for each protein concentration after background subtraction

- Select the protein concentration that provides 70-80% of maximum FP signal, typically resulting in a tracer occupancy of 70-80% for optimal competition assay performance [6]

Step 3: Validate assay performance

- Using optimized tracer and protein concentrations, establish controls for:

- Minimum FP: Tracer alone (free state)

- Maximum FP: Tracer + protein (bound state)

- Reference control: Unlabeled p53 peptide at various concentrations for competition curve

- Calculate Z' factor using the formula: Z' = 1 - (3σ₊ + 3σ₋) / |μ₊ - μ₋| where σ₊ and σ₋ are standard deviations of high (bound) and low (free) controls, and μ₊ and μ₋ are their means. A Z' factor >0.5 indicates an excellent assay suitable for high-throughput screening [4]

Experimental Procedure for Compound Screening

Table 2: Typical assay components and volumes for 384-well format

| Component | Volume (µL) | Final Concentration | Purpose |

|---|---|---|---|

| Assay Buffer | 10 | 1× | Reaction medium |

| MDM2/MDMX Protein | 10 | 10-500 nM | Binder |

| Compound/Nutlin-3 | 5 | Variable (e.g., 1 nM-40 μM) | Inhibitor |

| Fluorescent p53 Tracer | 5 | 1-15 nM | Probe |

| Total Volume | 30 |

Prepare compound dilutions: Create serial dilutions of Nutlin-3 test compounds in DMSO, then further dilute in assay buffer. Include Nutlin-3a and this compound as positive and negative controls, respectively. A typical concentration range is 1 nM to 40 μM using a 3-fold dilution scheme [1].

Dispense reagents:

- Add 10 μL assay buffer to all wells

- Add 10 μL MDM2/MDMX protein solution to all wells except background controls

- Add 5 μL compound solutions or controls to appropriate wells

- Add 5 μL fluorescent p53 tracer to all wells

- For background controls, add equivalent volume of buffer instead of protein solution

Incubate reactions:

- Protect plate from light and incubate at room temperature for 30-45 minutes to reach equilibrium

- For consistent results, maintain stable temperature throughout incubation as FP is sensitive to temperature fluctuations [3]

Measure fluorescence polarization:

- Read plate using appropriate instrument settings (e.g., for Texas Red: excitation 555 nm, emission 632 nm)

- Ensure proper G-factor calibration using a reference fluorophore (e.g., 1 nM fluorescein should read 27 mP) [4]

- For each well, collect parallel (I‖) and perpendicular (I⟘) fluorescence intensities

Data collection and calculations:

- Subtract background values from all measurements

- Calculate FP using the formula: FP(mP) = (I‖ - I⟘ × G)/(I‖ + I⟘ × G) × 1000 where G is the instrument-specific G-factor [4]

- For each compound concentration, calculate percentage inhibition using: % Inhibition = 100 × (FP_sample - FP_bound)/(FP_free - FP_bound) where FP_bound is maximum FP (tracer + protein, no inhibitor) and FP_free is minimum FP (tracer alone)

Figure 2: Experimental workflow for Nutlin-3 fluorescence polarization assay. Critical steps requiring special attention are highlighted with notes, particularly maintaining consistent DMSO concentrations, temperature stability, and proper data correction methods.

Data Analysis and Interpretation

Curve Fitting and IC₅₀ Determination

For quantitative analysis of Nutlin-3 potency, FP data should be fit to an appropriate model for dose-response relationships:

Normalize data: Convert FP values to percentage inhibition relative to bound (0% inhibition) and free (100% inhibition) controls: % Inhibition = 100 × (FP_observed - FP_bound)/(FP_free - FP_bound)

Fit dose-response curve: Use non-linear regression to fit the log(inhibitor) vs. response model with variable slope (four parameters): Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × HillSlope)) where X is the logarithm of compound concentration, Y is the response (percentage inhibition), Top and Bottom are the plateaus of the curve, and HillSlope describes the steepness [1].

Determine IC₅₀ values: The IC₅₀ represents the concentration of compound that produces 50% inhibition of the p53-MDM2/MDMX interaction. Calculate 95% confidence intervals for the IC₅₀ values to assess precision of the estimates.

Quality assessment: Examine residuals of the curve fit to verify the appropriateness of the model. For reliable results, R² values should typically exceed 0.95, and confidence intervals should be within a reasonable range (e.g., not spanning more than two orders of magnitude) [1].

Statistical Analysis and Validation